molecular formula C17H12F3NO4 B2763801 4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol CAS No. 879564-46-2

4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol

Cat. No. B2763801
CAS RN: 879564-46-2
M. Wt: 351.281
InChI Key: ZSQOMHMGCYTQAQ-UHFFFAOYSA-N
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Description

4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTFB and has been extensively researched for its unique chemical properties and potential uses.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • Novel Synthesis Techniques : A study by Matsumoto, Takase, and Ogura (2008) demonstrates a novel approach to forming iodine-substituted benzenes, potentially applicable to compounds similar to 4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol. This technique utilizes UV irradiation to accelerate reactions, offering a new synthesis pathway for related compounds (Matsumoto, Takase, & Ogura, 2008).
  • Molecular Aggregation Effects : Matwijczuk et al. (2016) explored the impact of solvent on molecular aggregation in compounds structurally similar to the subject chemical. Their work elucidates how different solvents influence the fluorescence and circular dichroism spectra, highlighting important considerations for research involving complex organic molecules (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Analytical and Structural Studies

  • Crystallographic Analysis : Gupta and Chaudhary (2015) conducted a detailed study involving compounds structurally akin to the target molecule, using techniques like NMR, DFT, and X-ray diffraction. This research provides insights into the structural and electronic properties relevant to similar complex molecules (Gupta & Chaudhary, 2015).
  • Synthesis and Structural Elucidation : Long et al. (2019) synthesized and characterized an isoxazole derivative similar to the subject molecule, comparing the crystal structures determined by single-crystal X-ray diffraction with DFT calculations. This research aids in understanding the molecular geometry and electronic structure of related compounds (Long, Qin, Wu, Zou, & Zhou, 2019).

Medicinal Chemistry and Biological Studies

  • Antibacterial and Antioxidant Activities : Juneja et al. (2013) investigated the synthesis of bis-isoxazolyl and bis-pyrazolyl derivatives of benzene-1,3-diol, which bear resemblance to the target compound. They also explored their antibacterial and antioxidant properties, providing a basis for understanding the potential biological activities of similar molecules (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).

Application in Material Science

  • Organic Light Emitting Diodes (OLEDs) : Su and Zheng (2019) worked on iridium(III) complexes with structures related to the subject chemical for use in OLEDs. Their research highlights the potential application of similar complex molecules in advanced electronic devices (Su & Zheng, 2019).

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c1-24-11-5-2-9(3-6-11)14-15(25-21-16(14)17(18,19)20)12-7-4-10(22)8-13(12)23/h2-8,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQOMHMGCYTQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol

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